molecular formula C14H21N3O2 B11972222 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide

4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide

Cat. No.: B11972222
M. Wt: 263.34 g/mol
InChI Key: NCNLEUREKPXHPR-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide is a chemical compound with the molecular formula C14H21N3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group attached to a benzamide structure, with a piperazine ring linked via an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-(piperazin-1-yl)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide is unique due to its specific structural features, such as the methoxy group and the piperazine ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

4-methoxy-N-(2-piperazin-1-ylethyl)benzamide

InChI

InChI=1S/C14H21N3O2/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17/h2-5,15H,6-11H2,1H3,(H,16,18)

InChI Key

NCNLEUREKPXHPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2

Origin of Product

United States

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